![molecular formula C7H7F6N B13171622 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(trifluoromethyl)-3-azabicyclo[310]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of perfluoro(2,6-dimethyl-1-azacyclohexene) with phenyl lithium (PhLi) in a solvent mixture of cyclohexane and diethyl ether (Et2O) at temperatures ranging from -50°C to 40°C. This reaction yields the desired compound in good yield (72%) .
Industrial Production Methods
While specific industrial production methods for 6,6-Bis(trifluoromethyl)-3-azabicyclo[31
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Mécanisme D'action
The mechanism by which 6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-1,1,5,5-tetraaza-6,6-bi(bicyclo[3.1.0]hexane): This compound features a similar bicyclic structure but with dimethyl groups instead of trifluoromethyl groups.
6,6-Difluorobicyclo[3.1.0]hexane: Another similar compound with difluoromethyl groups, which also exhibits unique chemical properties.
Uniqueness
6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H7F6N |
|---|---|
Poids moléculaire |
219.13 g/mol |
Nom IUPAC |
6,6-bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H7F6N/c8-6(9,10)5(7(11,12)13)3-1-14-2-4(3)5/h3-4,14H,1-2H2 |
Clé InChI |
VSNWBMDUPGMOND-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(C(F)(F)F)C(F)(F)F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


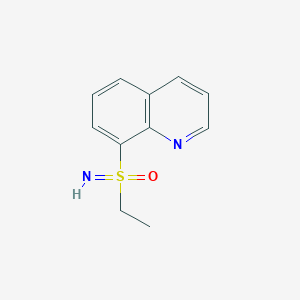
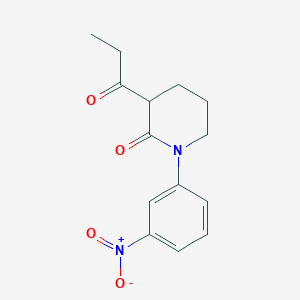
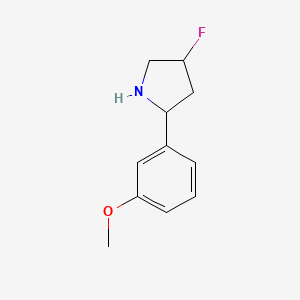
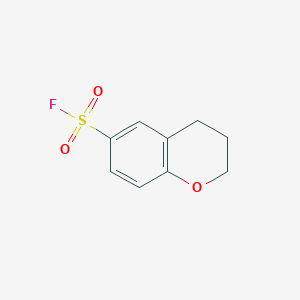
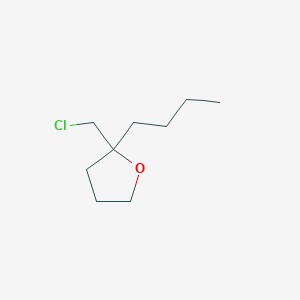
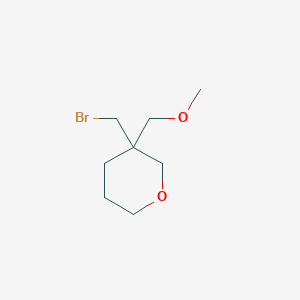
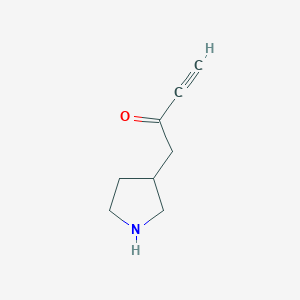
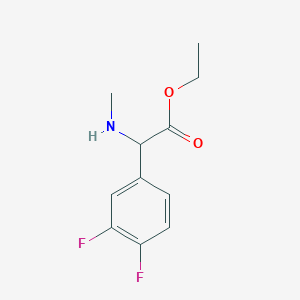
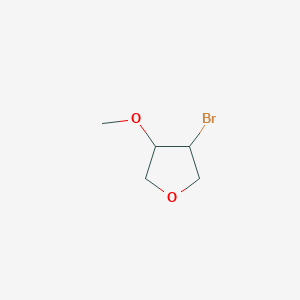
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
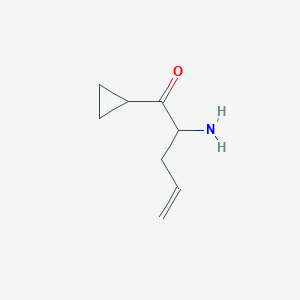
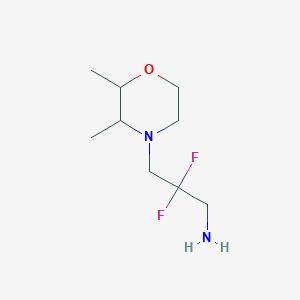
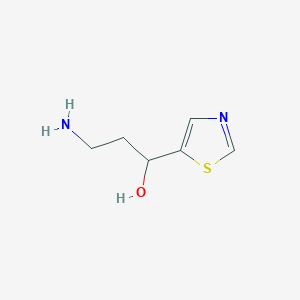
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
